Methyl 3-fluoro-4-methoxy-5-nitrobenzoate

Description

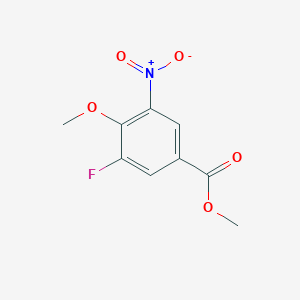

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8FNO5 |

|---|---|

Molecular Weight |

229.16 g/mol |

IUPAC Name |

methyl 3-fluoro-4-methoxy-5-nitrobenzoate |

InChI |

InChI=1S/C9H8FNO5/c1-15-8-6(10)3-5(9(12)16-2)4-7(8)11(13)14/h3-4H,1-2H3 |

InChI Key |

LVZFLOWTQVCWDY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1F)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies

Nitro Group Transformations

The nitro group is a powerful modulator of the aromatic ring's reactivity and is itself susceptible to a variety of chemical transformations, most notably reduction.

The conversion of the aromatic nitro group to an amino group is a fundamental transformation in the synthesis of pharmaceuticals and other complex organic molecules. This reduction can be achieved through several reliable methods, including catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic hydrogenation is a widely employed method for this transformation. Reagents such as Raney Nickel or Palladium on carbon (Pd/C) in a solvent like methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere are effective. chemicalbook.commdpi.com For instance, the reduction of a related compound, methyl 4-methyl-3-nitrobenzoate, was successfully carried out using Raney Ni catalyst at 50 psi of hydrogen for 8 hours. chemicalbook.com Similarly, the synthesis of gefitinib, a pharmaceutical agent, involves the reduction of a nitrobenzoate intermediate. nih.govnih.gov While catalytic hydrogenation is often efficient, some studies note that it can lead to incomplete conversions even after extended reaction times. mdpi.comnih.gov

Chemical reduction offers an alternative route. A common and effective method involves the use of powdered iron in acetic acid. mdpi.comnih.gov This combination was used to reduce methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, yielding the corresponding amino derivative in a 77% yield. mdpi.comnih.gov Other metal-based systems, such as tin(II) chloride in hydrochloric acid, are also standard for this type of reduction. These methods are particularly valuable in laboratory-scale syntheses.

The resulting product from the reduction of Methyl 3-fluoro-4-methoxy-5-nitrobenzoate is Methyl 3-amino-5-fluoro-4-methoxybenzoate. bldpharm.com

Table 1: Reductive Methodologies for Nitrobenzoate Derivatives

| Reagent/Catalyst | Conditions | Product Type | Reference |

| Raney Nickel, H₂ | 50 psi, MeOH, 8 hours | Amino | chemicalbook.com |

| Iron (Fe) powder | Acetic Acid, 50-60°C | Amino | mdpi.comnih.gov |

| Palladium on Carbon (Pd/C), H₂ | Catalytic amount | Amino | mdpi.comnih.gov |

The nitro group, being strongly electron-withdrawing, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). It stabilizes the negatively charged Meisenheimer complex intermediate, particularly when positioned ortho or para to a suitable leaving group. In this compound, the nitro group is para to the fluorine atom and ortho to the methoxy (B1213986) group, making the fluorine atom the primary site for nucleophilic attack.

This activation allows for the displacement of the fluoride (B91410) ion by a range of nucleophiles. For example, reactions with amines, alkoxides, or other nucleophiles can introduce new functional groups onto the aromatic ring. vulcanchem.combeilstein-journals.orgnih.gov The reaction of 2-chloro-6-fluorobenzaldehyde (B137617) with sodium azide (B81097) in HMPA results in the substitution of the fluorine atom to yield 2-azido-6-chlorobenzaldehyde, demonstrating the susceptibility of activated fluorine to displacement. beilstein-journals.org The rate and success of these SNAr reactions are often dependent on the solvent, with polar aprotic solvents like DMF or DMSO being commonly used. vulcanchem.com

Table 2: Examples of SNAr Reactions on Activated Fluoro-Nitroaromatics

| Nucleophile | Leaving Group | Activating Group | Product Type | Reference |

| Sodium Azide (NaN₃) | Fluorine | Nitro | Azido-Aromatic | beilstein-journals.org |

| Ammonia (NH₃) | Fluorine | Nitro | Amino-Aromatic | vulcanchem.com |

| Methoxy anion (from MeOH) | Fluorine | Carbonyl & Multiple Fluorines | Methoxy-Aromatic | acgpubs.org |

Reactions Involving the Ester Functionality

The methyl ester group of the title compound can undergo typical ester reactions, primarily hydrolysis and transesterification.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-fluoro-4-methoxy-5-nitrobenzoic acid, can be readily accomplished under either basic or acidic conditions.

Basic hydrolysis, also known as saponification, is the more common method. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with a co-solvent like methanol or ethanol to ensure solubility. The reaction typically proceeds at room temperature or with gentle heating to drive it to completion.

Acid-catalyzed hydrolysis is an alternative, reversible process. It requires heating the ester in the presence of an aqueous mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This method is used to convert benzylidene diacetate to benzaldehyde, showcasing the general principle of acid-catalyzed hydrolysis of esters. ncert.nic.in

Table 3: Conditions for Ester Hydrolysis

| Condition | Reagents | Product |

| Basic (Saponification) | NaOH(aq) or KOH(aq), Alcohol/H₂O | Carboxylate Salt (then Carboxylic Acid upon acidification) |

| Acidic | H₂O, H₂SO₄ or HCl (catalyst), Heat | Carboxylic Acid |

Transesterification involves the conversion of the methyl ester into a different alkyl ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol under acidic conditions (e.g., H₂SO₄) would lead to the formation of Ethyl 3-fluoro-4-methoxy-5-nitrobenzoate and methanol. The reaction is an equilibrium process, and it is often necessary to use a large excess of the new alcohol or to remove the methanol as it forms to drive the reaction towards the desired product.

Reactivity of the Fluorine Substituent

The fluorine atom on the aromatic ring is a key site of reactivity, primarily due to its role as a leaving group in SNAr reactions. beilstein-journals.orgnih.gov Its reactivity is profoundly influenced by the electronic effects of the other substituents on the ring.

The presence of the strongly electron-withdrawing nitro group in the para position is crucial. This specific arrangement dramatically increases the electrophilicity of the carbon atom attached to the fluorine, making it highly susceptible to attack by nucleophiles. nih.gov The substitution of fluorine is generally favored over other halogens in many SNAr contexts. Studies on related fluoro-nitroaromatic compounds show that the fluorine atom can be displaced by a variety of nucleophiles, including those based on oxygen (alkoxides), nitrogen (amines, azides), and sulfur (thiolates). beilstein-journals.orgnih.govbeilstein-journals.org For example, research on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrated its reaction with oxygen, sulfur, and nitrogen nucleophiles to substitute the fluorine atom. beilstein-journals.orgnih.gov These reactions underscore the synthetic versatility afforded by the activated fluorine substituent in this compound, allowing for the introduction of diverse functionalities at this position.

General Aromatic Ring Transformations and Derivatization Reactions

The functional groups present on this compound provide multiple avenues for further chemical modification and derivatization. The primary transformations involve reactions of the nitro group and the methyl ester.

Reduction of the Nitro Group: A common and highly useful transformation of aromatic nitro compounds is their reduction to the corresponding primary amine (—NH₂). This reaction dramatically alters the electronic properties of the aromatic ring, converting a strongly deactivating group into a strongly activating one. Standard reagents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic solution (e.g., Sn, Fe, or Zn in HCl). The resulting aniline (B41778) derivative, Methyl 3-amino-5-fluoro-4-methoxybenzoate, would be a versatile intermediate for the synthesis of a wide range of other compounds, including dyes and pharmaceuticals.

Hydrolysis of the Methyl Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (—COOH) under either acidic or basic conditions. This saponification reaction would yield 3-fluoro-4-methoxy-5-nitrobenzoic acid. Carboxylic acids are valuable synthetic precursors that can be converted into acid chlorides, amides, and other esters. For example, the synthesis of the related 3-Fluoro-4-nitrobenzoic acid is a known process. chemicalbook.com

Nucleophilic Aromatic Substitution (SNAr): As discussed in section 3.3.1, the fluorine atom can be displaced by various nucleophiles. This reaction allows for the introduction of a wide array of functional groups at this position, leading to diverse molecular scaffolds.

These transformations highlight the utility of this compound as a versatile building block in multi-step organic synthesis, allowing for the strategic introduction and modification of functional groups on a polysubstituted aromatic core.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For Methyl 3-fluoro-4-methoxy-5-nitrobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for its complete structural determination.

Elucidation of Molecular Structure using ¹H, ¹³C, and ¹⁹F NMR

The analysis of one-dimensional NMR spectra is the cornerstone of structural elucidation for organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the methyl ester and methoxy (B1213986) groups. The substitution pattern on the benzene (B151609) ring—a fluorine at C3, a methoxy group at C4, and a nitro group at C5—leaves two aromatic protons at positions C2 and C6. Due to the asymmetry of the substitution, these two protons are in different chemical environments and are expected to appear as distinct signals. The electron-withdrawing nature of the nitro group and the fluorine atom, combined with the electron-donating effect of the methoxy group, will influence the chemical shifts of these aromatic protons, likely causing them to resonate in the downfield region typical for aromatic protons. The methyl protons of the ester and methoxy groups will each appear as a singlet, with the ester methyl protons typically appearing slightly more downfield than the methoxy methyl protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct carbon signals are anticipated: six for the aromatic ring, one for the carbonyl group of the ester, and one for each of the two methyl groups (ester and methoxy). The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom attached to the fluorine (C3) will show a characteristic large one-bond carbon-fluorine coupling (¹J-CF). The carbons attached to the electron-withdrawing nitro group (C5) and the electron-donating methoxy group (C4) will be shifted downfield and upfield, respectively. The carbonyl carbon of the ester group will appear at the lowest field, characteristic of its chemical environment.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single signal is expected for the fluorine atom at the C3 position. The chemical shift of this fluorine will be influenced by the other substituents on the aromatic ring. Furthermore, this signal will exhibit coupling to the adjacent aromatic protons (H2 and H6, if applicable) and potentially longer-range couplings to other protons.

A summary of predicted NMR data is presented in the interactive table below. This data is computationally generated and serves as a guide for expected experimental values.

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 7.68 | d | H-6 |

| ¹H | 7.45 | d | H-2 |

| ¹H | 3.95 | s | OCH₃ (methoxy) |

| ¹H | 3.90 | s | OCH₃ (ester) |

| ¹³C | 164.5 | s | C=O |

| ¹³C | 154.0 (d, ¹J-CF = 250 Hz) | d | C-3 |

| ¹³C | 148.5 | s | C-4 |

| ¹³C | 142.0 | s | C-5 |

| ¹³C | 129.0 | s | C-1 |

| ¹³C | 115.5 (d, ²J-CF = 25 Hz) | d | C-2 |

| ¹³C | 110.0 (d, ²J-CF = 5 Hz) | d | C-6 |

| ¹³C | 56.5 | q | OCH₃ (methoxy) |

| ¹³C | 52.5 | q | OCH₃ (ester) |

| ¹⁹F | -115.0 | dd | F-3 |

Predicted data from various computational sources. Actual experimental values may vary.

Application of Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguous assignment of signals and for probing the spatial relationships between atoms, which is crucial for conformational analysis.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons. For this compound, a cross-peak between the signals of H-2 and H-6 would confirm their ortho relationship, although the coupling constant might be small.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals of the aromatic protons (H-2 and H-6) and the methyl groups to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining the through-space proximity of nuclei. For this compound, a NOESY experiment could provide insights into the preferred conformation of the methoxy and methyl ester groups relative to the benzene ring. For example, observing a NOE between the methoxy protons and the H-2 or H-6 proton would suggest a particular spatial arrangement of the methoxy group. Similarly, NOEs between the ester methyl protons and aromatic protons could help to define the orientation of the ester functionality. This information is critical for understanding the steric and electronic interactions within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups in this compound. The key expected vibrational bands are:

C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ due to the stretching vibration of the carbonyl group in the methyl ester.

NO₂ Stretches: The nitro group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

C-O Stretches: The C-O stretching vibrations of the ester and the methoxy group are expected in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

C-F Stretch: A strong absorption due to the C-F bond stretch is anticipated in the 1100-1200 cm⁻¹ region.

Aromatic C=C Stretches: Several bands of medium to weak intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹.

Interactive Table: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=O Stretch (Ester) | 1735 - 1715 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1560 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1370 - 1300 | Strong |

| C-O Stretch (Ester & Ether) | 1300 - 1000 | Strong |

| C-F Stretch | 1200 - 1100 | Strong |

These are general expected ranges and the actual peak positions can be influenced by the specific molecular environment.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and N-O give strong IR signals, non-polar or symmetric vibrations often produce strong Raman signals. For this compound, the symmetric stretching vibration of the nitro group is expected to be a prominent feature in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing mode, also typically give rise to strong Raman bands, providing a characteristic "fingerprint" for the molecule. The C-F stretch is generally a weak scatterer in Raman spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the aromatic system and the nitro group. The benzene ring itself has characteristic absorptions in the UV region. The presence of the nitro group, a strong chromophore, will cause a bathochromic (red) shift of these absorptions to longer wavelengths. The methoxy group, an auxochrome, will also contribute to this shift. It is anticipated that the primary absorption bands will be due to π → π* transitions within the substituted benzene ring. The n → π* transition of the nitro group, though present, is often weaker and may be obscured by the more intense π → π* bands. The exact position of the maximum absorption (λ-max) will depend on the solvent used, as solvatochromic effects can influence the energy of the electronic transitions.

Absorption Characteristics of Nitroaromatic Compounds

Nitroaromatic compounds, including "this compound," are known for their distinct absorption characteristics in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The presence of the nitro (NO₂) group, a strong chromophore, in conjunction with the aromatic ring, gives rise to characteristic electronic transitions.

Generally, the UV-Vis spectra of nitroaromatic compounds are characterized by one or more strong absorption bands. The position and intensity of these bands are highly dependent on the molecular structure, including the nature and position of other substituents on the benzene ring. The absorption maxima for nitro compounds can appear over a broad range, from 170 to 270 nm. For nitroaromatics specifically, the addition of multiple nitro groups can lead to an increase in intensity and a blue shift (a shift to shorter wavelengths) of the absorption bands.

In the context of environmental science, nitroaromatic compounds are significant contributors to the light absorption of secondary organic aerosols, often referred to as brown carbon. Their ability to absorb light in the near-UV and visible regions has implications for atmospheric radiative balance.

A study on the gas-phase vacuum UV spectra of various nitrated compounds revealed that the absorption maximum of the nitro group is significantly influenced by the rest of the molecule. For nitroaromatics, the electronic interactions between the nitro group and the substituted benzene ring dictate the spectral features.

Analysis of Electronic Transitions and Conjugation Effects

The electronic transitions observed in the UV-Vis spectrum of "this compound" arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The key functional groups in this molecule—the nitro group, the methoxy group, the fluorine atom, and the methyl ester group—all influence the electronic distribution and, consequently, the energy of these transitions.

The primary electronic transitions in nitroaromatic compounds are typically of the π → π* and n → π* type.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-intensity absorptions. In "this compound," the conjugated system of the benzene ring and the nitro group gives rise to these transitions. The methoxy group, being an electron-donating group, can cause a bathochromic shift (redshift) of these bands to longer wavelengths.

n → π Transitions:* These are lower-intensity transitions that involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and methoxy groups) to a π* antibonding orbital. These transitions are often observed as a shoulder on the main π → π* absorption band.

The interplay of the electron-withdrawing nitro group and the electron-donating methoxy group, along with the inductive effect of the fluorine atom, creates a complex electronic environment. This substitution pattern affects the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). The conjugation between the p-orbitals of the methoxy group's oxygen, the benzene ring's π-system, and the nitro group's π-system is a critical factor in determining the molecule's UV-Vis absorption profile. Solvent polarity can also significantly influence the energies of these transitions.

| Transition Type | Involved Orbitals | Typical Molar Absorptivity (ε) | Expected Region in Nitroaromatics |

| π → π | π bonding to π antibonding | High (>10,000 L mol⁻¹ cm⁻¹) | 200-400 nm |

| n → π | Non-bonding to π antibonding | Low (10-1,000 L mol⁻¹ cm⁻¹) | 300-450 nm |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of "this compound" and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For "this compound," with the chemical formula C₉H₈FNO₅, the exact mass can be calculated.

| Isotope | Atomic Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁹F | 18.998403 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

Based on these values, the theoretical monoisotopic mass of "this compound" can be precisely calculated and compared with the experimental value obtained from an HRMS instrument.

Theoretical Exact Mass Calculation:

(9 x 12.000000) + (8 x 1.007825) + (1 x 18.998403) + (1 x 14.003074) + (5 x 15.994915) = 229.03865 Da

An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) would confirm the elemental composition of the molecule.

In a mass spectrometer, the molecular ion of "this compound" can be induced to fragment into smaller, characteristic ions. The analysis of these fragment ions provides valuable information about the molecule's structure. The fragmentation pattern is influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments.

Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion with an m/z corresponding to the loss of 31 Da.

Loss of the nitro group (-NO₂): A fragment ion corresponding to the loss of 46 Da would indicate the cleavage of the C-N bond.

Decarbonylation of the ester group (-COOCH₃): This can lead to various subsequent fragmentation steps.

Cleavage of the ester group: Loss of the methyl ester group as a radical (·COOCH₃) or neutral molecule.

The relative abundances of these and other fragment ions in the mass spectrum create a unique fingerprint for "this compound," allowing for its identification and structural confirmation.

| Potential Fragment | Mass Lost (Da) | Plausible m/z of Fragment Ion |

| [M - OCH₃]⁺ | 31 | 198.0308 |

| [M - NO₂]⁺ | 46 | 183.0437 |

| [M - COOCH₃]⁺ | 59 | 170.0356 |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid. This provides unambiguous proof of the molecular structure and offers insights into intermolecular interactions.

To date, a specific single-crystal X-ray diffraction study for "this compound" has not been publicly reported. However, analysis of a closely related structure, "3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate," provides a model for the type of data that would be obtained.

A single-crystal X-ray diffraction analysis of "this compound" would yield precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds would be determined with high precision.

Torsional angles: The dihedral angles, which define the conformation of the molecule, particularly the orientation of the methoxy, nitro, and methyl ester groups relative to the benzene ring, would be elucidated.

Planarity of the benzene ring: The degree to which the benzene ring deviates from perfect planarity can be assessed.

Intermolecular interactions: The analysis would reveal how the molecules pack in the crystal lattice, including any hydrogen bonding, π-π stacking, or other non-covalent interactions that stabilize the crystal structure.

For a related compound, "3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate," the dihedral angle between the two benzene rings was found to be 47.63(14)°. The crystal structure was stabilized by π-π stacking interactions between adjacent molecules, with a centroid-centroid distance of 3.7806(16) Å, and weak intermolecular C-H···O hydrogen bonds. It is plausible that "this compound" would also exhibit similar intermolecular interactions, particularly given the presence of the electron-rich nitro and ester groups and the aromatic ring.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles between adjacent bonds. |

| Torsional Angles (°) | The rotational orientation of functional groups. |

This comprehensive structural data is crucial for understanding the molecule's physical properties and its potential interactions in various chemical and biological systems.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state arrangement of molecules, or crystal packing, is dictated by a complex interplay of intermolecular interactions. For this compound, the specific combination of fluoro, methoxy, and nitro substituents on the benzene ring, along with the methyl ester group, governs the supramolecular architecture. While a specific crystal structure for this exact compound is not publicly documented, the nature of its intermolecular interactions can be inferred from studies on structurally related nitroaromatic compounds. mdpi.comresearchgate.netnih.gov

The primary forces expected to direct the crystal packing include hydrogen bonds, π-π stacking, and electrostatic interactions involving the polar substituents. The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. It can participate in weak C—H···O hydrogen bonds with neighboring aromatic or methyl protons, a common feature in the crystal structures of nitro-substituted molecules. acs.org These interactions contribute significantly to the stability of the crystal lattice. acs.org

Furthermore, the aromatic ring system is prone to π-π stacking interactions. In substituted nitrobenzenes, slipped-parallel orientations are often favored, a phenomenon significantly stabilized by dispersion interactions. researchgate.netnih.gov The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro, nitro) groups on the phenyl ring creates a complex electronic landscape, influencing the geometry of these π-π interactions. The relative positioning of these substituents dictates whether face-to-face or edge-to-face arrangements are more favorable. acs.org

The fluorine atom can participate in various non-covalent interactions, including C—H···F hydrogen bonds and halogen bonding, further influencing the crystal packing. The methoxy group, with its oxygen atom, also acts as a hydrogen bond acceptor. The interplay between these varied functional groups leads to a highly specific and complex three-dimensional network, the precise nature of which can only be definitively determined through single-crystal X-ray diffraction analysis. Theoretical studies on substituted nitrobenzene (B124822) derivatives confirm that both intramolecular (e.g., rotation of the nitro group) and intermolecular forces dramatically influence the properties and packing of the molecules. mdpi.com

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and enabling its accurate measurement in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the principal methods employed for the analysis of this and related nitroaromatic compounds.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for the analysis of polar and non-polar aromatic compounds like this compound. The separation is typically achieved based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Methodology: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for the analysis. rsc.orgwur.nl The chromophoric nature of the nitroaromatic ring allows for sensitive detection at specific wavelengths, commonly around 254 nm. nih.gov

Stationary Phase: A C18 (octadecylsilane) column is the most common choice, providing excellent retention and separation for a wide range of aromatic compounds. epa.gov

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be buffered to control the pH. wur.nl For acidic or basic analytes, pH adjustment can be critical for achieving good peak shape and retention. For neutral esters like this compound, an isocratic or gradient elution with a simple methanol/water or acetonitrile/water mixture is often effective. epa.gov

Detection: UV detection is the primary mode for quantification. A DAD can provide additional spectral information, aiding in peak identification and purity assessment.

The table below summarizes typical HPLC conditions used for the analysis of related aromatic compounds, which can be adapted for this compound.

| Parameter | Typical Conditions | Reference(s) |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | epa.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | wur.nl |

| Elution Mode | Isocratic or Gradient | rsc.org |

| Flow Rate | 0.5 - 1.5 mL/min | wur.nl |

| Detector | UV-Vis or Diode Array Detector (DAD) at ~254 nm | nih.gov |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | wur.nl |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a Mass Spectrometer (GC-MS), it provides both high-resolution separation and definitive structural identification. This compound, as a methyl ester, is generally amenable to GC analysis.

Methodology: The analysis involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., TG-5MS or DB-5MS), is typically used for the separation of aromatic esters. gcms.czscispec.co.th

Injection: A splitless injection mode is often employed for trace analysis to ensure maximum transfer of the analyte onto the column. scispec.co.th

Carrier Gas: Helium is the most common carrier gas. copernicus.org

Oven Program: A temperature gradient is programmed to ensure the efficient elution of compounds with different volatilities. The program typically starts at a lower temperature and ramps up to a higher final temperature. scispec.co.th

Detection: A Flame Ionization Detector (FID) can be used for quantification, but a Mass Spectrometer is preferred for its superior sensitivity and ability to provide structural information through mass spectra. copernicus.org In GC-MS, electron ionization (EI) is a common technique that generates a reproducible fragmentation pattern, serving as a molecular fingerprint for identification.

The following table outlines typical GC-MS parameters for the analysis of related methoxybenzoic acid esters.

| Parameter | Typical Conditions | Reference(s) |

| Column | TG-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | gcms.cz |

| Injector | Splitless, 250 °C | scispec.co.th |

| Carrier Gas | Helium, ~1 mL/min | copernicus.org |

| Oven Program | e.g., 100 °C (1 min), ramp at 10 °C/min to 300 °C (hold 4 min) | scispec.co.th |

| MS Detector | Electron Ionization (EI), 70 eV | scispec.co.th |

| Mass Range | e.g., 50-500 amu | copernicus.org |

Derivatization Strategies for Enhanced Analytical Detection and Specificity

Derivatization in chromatography involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. libretexts.org While this compound is an ester and generally amenable to direct analysis, derivatization strategies could be employed in specific scenarios, such as enhancing detection sensitivity or altering chromatographic behavior. libretexts.orgyoutube.com

One potential, albeit indirect, strategy involves the hydrolysis of the ester to its parent carboxylic acid, 3-fluoro-4-methoxy-5-nitrobenzoic acid. This acid could then be derivatized to form a more volatile or more easily detectable product. For instance, esterification with a different alcohol containing a fluorescent tag could significantly enhance detection limits in HPLC with fluorescence detection. nih.gov For GC analysis, the carboxylic acid could be converted to a more volatile silyl (B83357) ester through a silylation reaction. youtube.com

Another approach could target the nitro group. Reduction of the nitro group to an amine would introduce a new functional group that is readily derivatized. This new amine could be reacted with a fluorogenic reagent, allowing for highly sensitive fluorescence detection in HPLC.

It is important to note that derivatization is more commonly applied to the parent carboxylic acid or related compounds that possess active hydrogens (e.g., phenols, amines, carboxylic acids) rather than the methyl ester itself. youtube.com Direct derivatization of the ester is less common as it is already relatively stable and volatile for GC analysis and possesses a strong UV chromophore for HPLC detection.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the electronic structure and determining the most stable three-dimensional arrangement of atoms in a molecule. For a compound like Methyl 3-fluoro-4-methoxy-5-nitrobenzoate, DFT methods such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be used to perform a full geometry optimization.

This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the lowest possible energy, known as the ground state geometry. The optimization would reveal the effects of the substituents—fluoro, methoxy (B1213986), and nitro groups—on the geometry of the benzene (B151609) ring. For instance, the steric and electronic influences of these groups would likely cause slight distortions from a perfect planar hexagonal ring structure. The resulting optimized geometry is crucial for accurately predicting other molecular properties.

Table 5.1: Representative Parameters Calculated in DFT-based Geometry Optimization

| Parameter | Description | Expected Influence of Substituents |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-F, C-N). | Electron-withdrawing (nitro, fluoro) and donating (methoxy) groups alter the bond lengths within the aromatic ring and to the substituent atoms. |

| **Bond Angles (°) ** | The angle formed between three connected atoms (e.g., C-C-C, O-N-O). | Steric hindrance between adjacent bulky groups (like methoxy and nitro) can cause deviations from standard angles (e.g., 120° for sp² carbons). |

| Dihedral Angles (°) | The angle between two intersecting planes, used to define the orientation of the ester and methoxy groups relative to the ring. | Defines the planarity and rotational position of the methyl ester and methoxy groups. |

| Total Energy (Hartrees) | The calculated total electronic energy of the molecule at its optimized geometry. | Provides a measure of the molecule's stability. |

Conformational Analysis and Prediction of Stereochemical Preferences

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the C(ring)–C(ester), C(ester)–O(methyl), and C(ring)–O(methoxy) bonds.

Theoretical studies would map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This process identifies low-energy conformers (stable states) and the energy barriers that separate them. Studies on similar molecules, like methyl 3-nitrobenzoate, have shown that conformers resulting from rotation around the C(aromatic)–C(carbonyl) bond are the most significant, leading to different orientations of the ester group relative to the ring. The presence of the methoxy group adjacent to the nitro group would introduce additional steric and electronic interactions, influencing the preferred conformation.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. The calculations would provide theoretical shifts for each unique hydrogen and carbon atom in this compound. These predicted values, when compared to experimental spectra, help in the definitive assignment of signals.

Vibrational Frequencies: The vibrational modes of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. This analysis yields a set of harmonic frequencies corresponding to specific molecular motions (stretches, bends, torsions). These theoretical frequencies are used to interpret experimental Infrared (IR) and Raman spectra. For substituted nitroaromatics, characteristic vibrational modes for the C-F, C-O (methoxy), and NO₂ groups are of particular interest.

Table 5.3: Examples of Theoretically Predicted Spectroscopic Data

| Spectroscopy | Parameter | Typical Computational Method | Information Gained |

|---|---|---|---|

| NMR | Chemical Shifts (δ, ppm) | DFT/GIAO | Prediction of ¹H and ¹³C spectra for structural elucidation. |

| IR/Raman | Vibrational Frequencies (cm⁻¹) | DFT Frequency Calculation | Assignment of experimental spectral bands to specific molecular vibrations (e.g., NO₂ symmetric stretch, C-F stretch). |

Molecular Orbital Theory and Electron Density Distribution Analysis

Molecular Orbital (MO) theory provides deep insight into the electronic properties of a molecule. Calculations would determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. The spatial distribution of these frontier orbitals would show which parts of the molecule are most involved in electronic transitions and reactions.

Electron Density and Electrostatic Potential: Analysis of the total electron density reveals how electrons are distributed across the molecule. A Molecular Electrostatic Potential (MEP) map can be generated, which visualizes the electrostatic potential on the electron density surface. The MEP map identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), providing a guide to the molecule's reactive sites. For this compound, electron-rich areas would be expected around the oxygen atoms, while electron-poor regions would be associated with the aromatic protons and the nitro group.

Reaction Pathway Energetics and Transition State Characterization

Theoretical chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, computational methods can be used to model the entire reaction pathway.

This involves:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Characterizing Transition States: A transition state (TS) is the highest energy point along the reaction coordinate. Computational algorithms are used to locate this saddle point on the potential energy surface. A key verification of a true TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction path.

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation energy barrier, which is a primary determinant of the reaction rate.

By mapping this pathway, researchers can gain a detailed understanding of the reaction's feasibility, kinetics, and the factors that control its outcome.

Mechanistic Investigations of Chemical Reactions

Elucidation of Aromatic Nitration Mechanisms

The synthesis of Methyl 3-fluoro-4-methoxy-5-nitrobenzoate itself involves a key electrophilic aromatic substitution reaction: nitration. The mechanism for the introduction of the nitro group onto the precursor, Methyl 3-fluoro-4-methoxybenzoate, is a classic example of electrophilic aromatic substitution. This process is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

The reaction proceeds through the following steps:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic Attack: The π-electron system of the substituted benzene (B151609) ring acts as a nucleophile, attacking the nitronium ion. The position of this attack is directed by the existing substituents. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director. The fluoro group (-F) is a deactivating group but is also an ortho, para-director. The methyl ester group (-COOCH₃) is a deactivating group and a meta-director. The synergistic directing effects of the methoxy and fluoro groups guide the incoming nitronium ion to the position ortho to the methoxy group and meta to the ester group, which is C5.

Formation of the Sigma Complex: The attack by the benzene ring results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

Deprotonation and Re-aromatization: A weak base, such as the HSO₄⁻ ion or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

A similar mechanism is observed in the nitration of related compounds, such as the synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate using nitric acid in acetic acid. mdpi.com The regioselectivity in these reactions is a critical aspect, governed by the electronic properties of the substituents present on the aromatic ring. fiveable.melibretexts.org

Mechanistic Pathways of Nitro Group Reduction Processes

The nitro group of this compound is readily reducible to an amino group, a common and synthetically important transformation for nitroaromatic compounds. masterorganicchemistry.cominnospk.com This reduction is a multi-step process that involves the transfer of six electrons and six protons to the nitro group.

The generally accepted mechanistic pathway for the reduction of a nitro group to an amine proceeds through several intermediates: nih.govwikipedia.org

Initial Reduction to a Nitroso Group: The nitro group (-NO₂) is first reduced to a nitroso group (-NO) in a two-electron, two-proton step.

Further Reduction to a Hydroxylamino Group: The nitroso intermediate is then rapidly reduced to a hydroxylamino group (-NHOH) in another two-electron, two-proton step. nih.gov

Final Reduction to an Amino Group: The final step involves the reduction of the hydroxylamino intermediate to the corresponding amino group (-NH₂) in a final two-electron, two-proton transfer.

This transformation can be achieved using various reducing agents. masterorganicchemistry.com For instance, the reduction of similar nitrobenzoate derivatives has been successfully carried out using powdered iron in acetic acid. mdpi.com Other common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, as well as the use of metals like tin (Sn) or zinc (Zn) in acidic media. masterorganicchemistry.comwikipedia.org The choice of reagent can sometimes allow for the isolation of intermediates; for example, reduction with zinc dust and ammonium (B1175870) chloride can favor the formation of the hydroxylamine (B1172632) derivative. wikipedia.org

The mechanism can proceed through either a direct hydride transfer or a single-electron transfer pathway, especially when enzymatic nitroreductases are involved. nih.gov These enzymes sequentially transfer electrons to form nitroso and hydroxylamino intermediates. nih.gov

Studies on Fluorination Reaction Mechanisms

The subject compound, this compound, is already fluorinated. Mechanistic studies would, therefore, focus on either the introduction of the fluorine atom onto a precursor molecule or reactions where the fluorine atom's presence influences the mechanism. The synthesis of this compound typically starts from a pre-fluorinated precursor, such as 3-fluoro-4-methoxybenzoic acid.

While specific mechanistic studies on the fluorination reaction to produce this exact molecule are not detailed in the provided search results, the electronic properties of the fluorine substituent are well-understood. Fluorine is the most electronegative element, and as a substituent on an aromatic ring, it exerts a strong electron-withdrawing inductive effect (-I effect). However, due to its lone pairs of electrons, it also has a resonance-donating effect (+R effect). For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups for electrophilic aromatic substitution. Despite being deactivating, they are ortho, para-directing because the resonance stabilization of the sigma complex is more effective when the attack occurs at these positions.

In the context of nucleophilic aromatic substitution, the strong electron-withdrawing nature of the fluorine atom, especially when augmented by the nitro group, can make the carbon atom to which it is attached susceptible to nucleophilic attack, potentially leading to the displacement of the fluoride (B91410) ion.

Investigation of Aromatic Ring Transformation Mechanisms

The search results did not yield specific studies on the investigation of aromatic ring transformation mechanisms for this compound. Such transformations, which involve the rearrangement or cleavage of the benzene ring itself, are highly specific and are not common reactions for this class of compounds under typical laboratory conditions. Research in this area for this particular molecule is not prominently featured in the available literature.

Role of Catalysts and Co-catalysts in Transformations

Catalysts and co-catalysts play a pivotal role in the synthesis and subsequent reactions of this compound, primarily in the nitration and nitro reduction steps.

For the aromatic nitration to synthesize the compound, a strong acid catalyst is essential for the generation of the active electrophile, the nitronium ion (NO₂⁺).

Sulfuric Acid (H₂SO₄): This is the most common co-catalyst used with nitric acid. Its role is to protonate the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

For the reduction of the nitro group , a wide variety of catalysts can be employed, ranging from metal-acid systems to catalytic hydrogenation.

Metal Catalysts in Acidic Media: Metals such as iron (Fe), tin (Sn), and zinc (Zn) are frequently used in the presence of an acid like hydrochloric acid (HCl) or acetic acid (CH₃COOH). mdpi.commasterorganicchemistry.com The metal acts as the electron donor, and the acid provides the necessary protons for the reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a heterogeneous catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comwikipedia.org These catalysts provide a surface on which the reaction between the nitro compound and hydrogen can occur efficiently.

Transfer Hydrogenation: In this variation, a source other than hydrogen gas is used to provide the hydrogen. For example, rhodium complexes can be used as homogeneous catalysts for transfer hydrogenation. masterorganicchemistry.com

Enzymatic Catalysts: Nitroreductases are enzymes that can catalyze the reduction of nitroaromatic compounds. nih.gov These enzymes often utilize cofactors like NADPH to mediate the electron transfer. nih.gov

The following table summarizes the catalysts and their roles in the transformations involving this compound and related compounds.

| Transformation | Catalyst/Co-catalyst | Reagents | Role of Catalyst |

| Aromatic Nitration | Sulfuric Acid (H₂SO₄) | Nitric Acid (HNO₃) | Acts as a co-catalyst to generate the nitronium ion (NO₂⁺) electrophile. |

| Nitro Group Reduction | Iron (Fe) | Acetic Acid | Acts as the reducing agent (electron source). |

| Nitro Group Reduction | Tin (Sn) / Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Acts as the reducing agent. masterorganicchemistry.com |

| Nitro Group Reduction | Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Heterogeneous catalyst for hydrogenation. |

| Nitro Group Reduction | Raney Nickel | Hydrogen (H₂) | Heterogeneous catalyst for hydrogenation. masterorganicchemistry.com |

| Nitro Group Reduction | Nitroreductases | NADPH | Biocatalyst for electron transfer. nih.gov |

Applications in Organic Synthesis and Materials Science

Methyl 3-fluoro-4-methoxy-5-nitrobenzoate as a Key Building Block in Complex Molecule Synthesis

While direct, publicly available research explicitly detailing the use of this compound in the synthesis of highly complex molecules is limited, the utility of similarly substituted aromatic compounds is well-documented, particularly in the pharmaceutical industry. For instance, related structures such as 4-fluoro-2-methoxy-5-nitroaniline (B580436) serve as crucial starting materials in the synthesis of targeted cancer therapies like Osimertinib. In a retracted 2007 article, a multi-step synthesis of Gefitinib, another anticancer drug, was reported starting from methyl 3-hydroxy-4-methoxybenzoate, which underwent a nitration step to introduce the key nitro group. This highlights the significance of the nitro-methoxy-benzoate scaffold in constructing complex, biologically active molecules. The presence of the fluoro group in this compound adds another layer of complexity and potential for selective reactivity, making it a promising candidate for the synthesis of novel pharmaceutical agents.

The general synthetic strategy often involves the reduction of the nitro group to an amine, which can then undergo a variety of coupling reactions to build more elaborate molecular architectures. The fluorine atom can also participate in nucleophilic aromatic substitution reactions, further expanding its synthetic utility.

Precursor for the Derivatization and Synthesis of Advanced Organic Intermediates

This compound is an important precursor for the synthesis of a range of advanced organic intermediates. The functional groups present on the aromatic ring can be selectively modified to generate a variety of derivatives with tailored properties.

One of the most common transformations is the reduction of the nitro group to an amine. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring and opening up new avenues for derivatization. This resulting aniline (B41778) derivative can then be used in a wide array of subsequent reactions, including diazotization, acylation, and sulfonation, to produce a diverse range of intermediates.

For example, the related compound Methyl 4-fluoro-3-nitrobenzoate is used to prepare dimethyl 3-nitro-3',4-oxydibenzoate through a reaction with 3-hydroxy-benzoic acid methyl ester. This demonstrates how the nitrobenzoate core can be elaborated into more complex structures. Although this example does not involve the exact title compound, it illustrates a common synthetic strategy for this class of molecules.

The table below summarizes some of the key derivatives that can be synthesized from this compound and their potential applications.

| Derivative Class | Potential Applications |

| Anilines (via nitro reduction) | Pharmaceutical synthesis, dye synthesis, agrochemical production |

| Diazonium Salts (from anilines) | Azo dye synthesis, Sandmeyer reactions |

| Amides (from anilines) | Polymer synthesis, medicinal chemistry |

| Sulfonamides (from anilines) | Antibacterial agents, diuretic drugs |

Interactive Data Table: Potential Derivatives of this compound (This table is illustrative and based on the general reactivity of the functional groups)

| Starting Material | Reagent | Product | Intermediate Class |

| This compound | Fe/HCl or H₂/Pd-C | Methyl 3-amino-5-fluoro-4-methoxybenzoate | Aniline |

| Methyl 3-amino-5-fluoro-4-methoxybenzoate | NaNO₂, HCl | Methyl 3-fluoro-4-methoxy-5-(diazonium chloride)benzoate | Diazonium Salt |

| Methyl 3-amino-5-fluoro-4-methoxybenzoate | Acetyl Chloride | Methyl 3-(acetylamino)-5-fluoro-4-methoxybenzoate | Amide |

Integration into Synthetic Routes for Functional Materials and Specialty Chemicals

The unique electronic and structural features of this compound make it a candidate for integration into the synthesis of functional materials and specialty chemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, fluoro) groups can lead to interesting photophysical properties in derived molecules.

For instance, nitro-substituted aromatic compounds are known to be key components in the synthesis of azo dyes. The synthesis of these dyes typically involves the diazotization of an aromatic amine (which can be derived from the nitro compound) followed by coupling with an electron-rich aromatic compound. The resulting azo compounds often exhibit strong colors and are used as colorants in various industries.

Furthermore, the presence of a nitro group in conjunction with other substituents on a benzene (B151609) ring can enhance the nonlinear optical properties of a molecule. For example, the addition of a nitro group to a benzanthrone (B145504) core has been shown to increase its hyperpolarizability, making the resulting dyes potentially useful in optical limiter devices. This suggests that derivatives of this compound could find applications in the development of new materials for optoelectronics.

The incorporation of fluorine atoms into organic molecules is also a common strategy in materials science to enhance properties such as thermal stability and solubility in specific solvents. Therefore, polymers or other materials synthesized using this compound as a monomer or building block could exhibit improved performance characteristics.

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity

The distinct substitution pattern of this compound presents opportunities for the development of novel synthetic methodologies. The interplay of the directing effects of the fluoro, methoxy (B1213986), and nitro groups can be exploited to achieve regioselective reactions that might be difficult to accomplish with less substituted aromatic rings.

Research into the nucleophilic aromatic substitution (SNAr) reactions of fluorinated and methoxy-substituted aromatic compounds has shown that the outcome of the reaction can be highly dependent on the reaction conditions and the nature of the nucleophile. For example, in the synthesis of fluoro- and methoxy-substituted chalcones, it was observed that substitution of a fluorine atom with a methoxy group occurred preferentially at the para position under certain conditions.

The development of new catalytic systems that can selectively activate specific positions on the aromatic ring of this compound would be a significant advancement. Such catalysts could enable the synthesis of a wider range of derivatives with precise control over the substitution pattern, leading to the discovery of new molecules with unique properties and applications. While specific research on novel methodologies for this exact compound is not widely published, the principles of modern organic synthesis suggest that its unique reactivity is a fertile ground for future investigation.

Environmental Chemical and Biochemical Transformation Pathways

Abiotic Transformation Mechanisms of Nitrobenzoates (e.g., Photodegradation, Hydrolysis)

Abiotic transformation processes are those that occur without the intervention of living organisms. For nitrobenzoate compounds, photodegradation and hydrolysis are the primary abiotic routes of transformation in the environment.

Photodegradation:

Nitroaromatic compounds are known to undergo photodegradation when exposed to sunlight. This process involves the absorption of light energy, which can lead to the excitation of the molecule and subsequent chemical reactions. The presence of a nitro group, an electron-withdrawing substituent, on the aromatic ring can influence the photochemical reactivity of the compound. While direct photolysis of nitrobenzoates in water is generally a slow process, the presence of photosensitizers, such as humic acids found in natural waters, can accelerate their degradation. The proposed mechanisms often involve the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation, denitrification, and eventual ring cleavage. For "Methyl 3-fluoro-4-methoxy-5-nitrobenzoate," the fluoro and methoxy (B1213986) substituents would likely influence the electronic properties of the molecule and, consequently, its susceptibility to photodegradation.

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of "this compound," the ester linkage is susceptible to hydrolysis, which would yield 3-fluoro-4-methoxy-5-nitrobenzoic acid and methanol (B129727). The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. quora.com

Table 1: Predicted Abiotic Transformation Products of this compound

| Transformation Pathway | Predicted Primary Product(s) |

|---|---|

| Photodegradation | Hydroxylated and denitrated derivatives, ring cleavage products |

Biotransformation Pathways of Nitrobenzoates and Related Nitroaromatics

Microorganisms play a crucial role in the environmental degradation of nitroaromatic compounds. nih.gov They have evolved diverse enzymatic systems to transform these often toxic and recalcitrant molecules into less harmful substances, in some cases mineralizing them completely to carbon dioxide, water, and inorganic ions. The degradation of nitrobenzoates can proceed through either oxidative or reductive pathways. nih.gov

In oxidative pathways, the initial attack on the nitroaromatic ring is catalyzed by oxygenase enzymes. nih.gov This typically involves the removal of the nitro group as nitrite, which can then be utilized by some microorganisms as a nitrogen source. nih.gov

For nitrobenzoates, dioxygenase enzymes can hydroxylate the aromatic ring, leading to the formation of catechols or protocatechuates. nih.govnih.gov For instance, the degradation of 3-nitrobenzoate by Pseudomonas sp. strain JS51 involves a dioxygenase that converts it to protocatechuate with the stoichiometric release of nitrite. nih.gov Similarly, a novel oxidative pathway for 2-nitrobenzoate (B253500) degradation by Arthrobacter sp. SPG has been reported, proceeding via salicylate (B1505791) and catechol. nih.govdoaj.org In this pathway, a 2-nitrobenzoate-2-monooxygenase catalyzes the conversion of 2-nitrobenzoate to salicylate and nitrite. nih.govdoaj.org

For "this compound," an initial hydrolytic step to form 3-fluoro-4-methoxy-5-nitrobenzoic acid would likely precede oxidative attack. The resulting substituted benzoic acid could then be a substrate for a dioxygenase, potentially leading to the formation of a fluorinated and methoxylated protocatechuate derivative. The presence of the fluoro and methoxy groups would influence the substrate specificity of the degrading enzymes.

Reductive pathways for nitroaromatic degradation are also common, particularly under anaerobic or anoxic conditions, but also occur in aerobic bacteria. nih.govnih.gov The initial step involves the reduction of the nitro group by nitroreductase enzymes to a nitroso, then a hydroxylamino, and finally an amino group. nih.gov

The degradation of 2-nitrobenzoate and 4-nitrobenzoate (B1230335) has been shown to proceed via reductive pathways in several bacterial strains. nih.gov For example, the degradation of 2-nitrobenzoate in Pseudomonas fluorescens KU-7 is initiated by a nitroreductase that reduces it to 2-hydroxylaminobenzoate. nih.gov This intermediate is then converted by a mutase to 3-hydroxyanthranilate. nih.gov In the case of 4-nitrobenzoate degradation by Pseudomonas putida TW3, a nitroreductase reduces it to 4-hydroxylaminobenzoate, which is then converted to protocatechuate. nih.gov

For "this compound," a reductive pathway would likely involve the initial reduction of the nitro group to form Methyl 3-fluoro-4-methoxy-5-aminobenzoate. This resulting aromatic amine could then be further metabolized.

Table 2: Comparison of Oxidative and Reductive Degradation Pathways for Nitrobenzoates

| Pathway | Key Initial Enzyme | Initial Product | Common Intermediates |

|---|---|---|---|

| Oxidative | Dioxygenase/Monooxygenase | Catechol/Protocatechuate derivatives | Salicylate, Catechol, Protocatechuate |

The microbial degradation of nitroaromatic compounds is mediated by specific enzymes. The key enzymes involved are nitroreductases and dioxygenases.

Nitroreductases: These enzymes catalyze the reduction of the nitro group. They are typically flavoproteins that use NAD(P)H as a reducing equivalent. Nitroreductases are found in a wide range of bacteria and can have broad substrate specificity, enabling them to act on various nitroaromatic compounds. The reduction of the nitro group is a critical step in both detoxification and the initiation of productive degradation pathways. nih.gov

Dioxygenases: These are multi-component enzyme systems that incorporate both atoms of molecular oxygen into their substrate. In the context of nitroaromatic degradation, aromatic ring-hydroxylating dioxygenases play a crucial role in the initial oxidative attack. nih.govnih.gov For example, 3-nitrobenzoate dioxygenase from Comamonas sp. strain JS46 has been identified and shown to be involved in the conversion of 3-nitrobenzoate to protocatechuate. nih.gov The substrate specificity of these enzymes is a key determinant of the range of nitroaromatic compounds a microorganism can degrade. The presence of substituents like fluorine and methoxy on the aromatic ring of "this compound" would significantly influence its interaction with the active site of these enzymes.

The identification of metabolic intermediates is crucial for elucidating degradation pathways. For nitrobenzoates, several key intermediates have been identified in various bacterial strains.

In oxidative pathways, common intermediates include:

Protocatechuate: Formed from the degradation of 3-nitrobenzoate and 4-nitrobenzoate. nih.govnih.gov

Catechol: An intermediate in the degradation of 2-nitrobenzoate. nih.govdoaj.org

Salicylate: A precursor to catechol in the oxidative degradation of 2-nitrobenzoate. nih.govdoaj.org

In reductive pathways, the primary intermediates are:

2-Hydroxylaminobenzoate and 3-Hydroxyanthranilate: Intermediates in the degradation of 2-nitrobenzoate. nih.gov

4-Hydroxylaminobenzoate: An intermediate in the degradation of 4-nitrobenzoate. nih.gov

Anthranilate (2-aminobenzoate): Another intermediate in some 2-nitrobenzoate degradation pathways. nih.gov

For "this compound," the expected intermediates would be substituted analogues of these compounds. For example, an oxidative pathway could lead to a fluorinated and methoxylated protocatechuate, while a reductive pathway could produce a fluorinated and methoxylated aminobenzoate.

The position of the nitro group and the nature of other substituents on the aromatic ring significantly influence the degradation pathway.

Isomeric Effects: Studies on the degradation of 2-, 3-, and 4-nitrobenzoate have revealed distinct pathways. While 3-nitrobenzoate is often degraded oxidatively, 2- and 4-nitrobenzoate are more commonly degraded via reductive routes. nih.govnih.govnih.gov This highlights the influence of the nitro group's position on enzymatic recognition and transformation.

Substituent Effects: The presence of other substituents, such as halogens or methoxy groups, can alter the rate and pathway of degradation. Halogenated benzoates are known to be degraded by various microorganisms, often involving initial dioxygenase attack and subsequent dehalogenation. nih.gov The presence of a fluoro group, due to the strength of the carbon-fluorine bond, can make a compound more recalcitrant to degradation. numberanalytics.comnih.gov However, defluorination can occur through the action of specific enzymes. numberanalytics.com The methoxy group can be subject to O-demethylation by monooxygenases, a common reaction in the microbial metabolism of aromatic compounds.

In the case of "this compound," the combination of fluoro, methoxy, and nitro groups presents a complex substrate for microbial enzymes. The degradation is likely to be a multi-step process involving hydrolysis of the ester, followed by either oxidative or reductive transformation of the nitro group, and potential defluorination and O-demethylation. The specific pathway would depend on the enzymatic capabilities of the microbial community present.

Q & A

Basic: What synthetic methodologies are most effective for preparing Methyl 3-fluoro-4-methoxy-5-nitrobenzoate, and how can purity be optimized?

Answer:

A stepwise approach is typically employed:

Nitration : Introduce the nitro group at the 5-position via electrophilic aromatic substitution using HNO₃/H₂SO₄. Monitor regioselectivity using TLC to avoid over-nitration .

Esterification : React the intermediate carboxylic acid with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form the methyl ester .

Purification : Recrystallization from ethanol/water (3:1 v/v) or column chromatography (hexane:ethyl acetate, 4:1) yields >95% purity. Confirm purity via HPLC (C18 column, 70% acetonitrile/water mobile phase) .

Advanced: How can contradictions in NMR spectral data (e.g., unexpected coupling patterns) be resolved for this compound?

Answer:

Discrepancies often arise from dynamic effects or anisotropic shielding:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in the aromatic region (δ 7.5–8.5 ppm) caused by fluorine coupling (³J~8 Hz) .

- X-ray crystallography : Use ORTEP-3 to confirm spatial arrangement of substituents, especially the ortho-fluoro and para-methoxy groups .

- DFT calculations : Compare computed (B3LYP/6-311+G*) and experimental chemical shifts to identify conformational biases .

Basic: Which analytical techniques are critical for confirming the structural identity of this compound?

Answer:

- ¹H/¹³C/¹⁹F NMR : Fluorine-proton coupling (³J~8 Hz) and nitro-group deshielding (δ ~8.2 ppm for H-6) are diagnostic .

- Mass spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 243 and fragmentation peaks (e.g., loss of NO₂ at m/z 197) .

- IR spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and nitro NO₂ (1520–1350 cm⁻¹) stretches .

Advanced: What mechanistic insights explain the regioselectivity of nitro group introduction during synthesis?

Answer:

The meta-directing fluorine and para-directing methoxy groups create competing electronic effects:

- Electrophilic nitration : Methoxy’s +M effect dominates, directing nitration to the 5-position (ortho to fluorine). Computational studies (Hammett σ⁺ values) support this .

- Solvent effects : Polar aprotic solvents (e.g., DCE) enhance nitronium ion (NO₂⁺) stability, improving regioselectivity .

- Side products : Trace 3-nitro isomers (<5%) may form due to steric hindrance; monitor via reverse-phase HPLC .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with nitroaromatic compounds .

- Ventilation : Use fume hoods due to potential release of NOx gases during decomposition .

- Storage : Keep in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis .

Advanced: How do substituents (fluoro, methoxy, nitro) influence reactivity in downstream derivatization?

Answer:

- Fluoro group : Enhances electrophilic substitution resistance but facilitates SNAr reactions (e.g., amidation at 150°C with K₂CO₃/DMF) .

- Nitro group : Reduces electron density, enabling selective reduction (SnCl₂/HCl → amine) or catalytic hydrogenation (Pd/C, H₂) .

- Methoxy group : Participates in demethylation (BBr₃/CH₂Cl₂) to generate phenolic intermediates for cross-coupling .

Basic: What purification strategies are recommended for isolating synthetic intermediates?

Answer:

- Liquid-liquid extraction : Separate acidic intermediates (e.g., benzoic acids) using NaHCO₃ (pH 8–9) .

- Flash chromatography : Optimize gradients (e.g., 0–30% ethyl acetate in hexane) to resolve nitro- and methoxy-containing byproducts .

- Recrystallization : Use mixed solvents (e.g., toluene/heptane) for high-melting-point intermediates .

Advanced: How do solvent polarity and temperature affect reaction outcomes in functional group transformations?

Answer:

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in nucleophilic substitutions (e.g., methoxy deprotection) but may promote ester hydrolysis at >80°C .

- Low-temperature regimes (–20°C) : Minimize side reactions during diazotization (NaNO₂/HCl) of amine derivatives .

- Solvent-free conditions : Microwave-assisted synthesis reduces reaction times for esterification (30 min vs. 12 h conventional) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.